

# Application Notes & Protocols: Stripping and Reprobing Western Blots After CDP-Star® Detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cdp-star*

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## Introduction

Stripping and reprobing Western blots is a valuable technique that allows for the detection of multiple proteins on a single membrane. This approach conserves precious or limited samples, saves time, and reduces the cost of materials associated with running multiple gels and blots. [1][2][3][4][5] The process involves gently removing the primary and secondary antibodies from the first detection step, while leaving the transferred proteins bound to the membrane, which can then be probed with a new set of antibodies.

This guide provides detailed protocols and considerations for stripping and reprobing blots previously developed with **CDP-Star®**, a widely used chemiluminescent substrate for alkaline phosphatase (AP). While many stripping protocols are optimized for horseradish peroxidase (HRP)-based systems, the principles can be adapted for AP-based detection. Key considerations include choosing the appropriate membrane and stripping method to maximize protein retention while ensuring complete antibody removal.

## Key Considerations Before Stripping

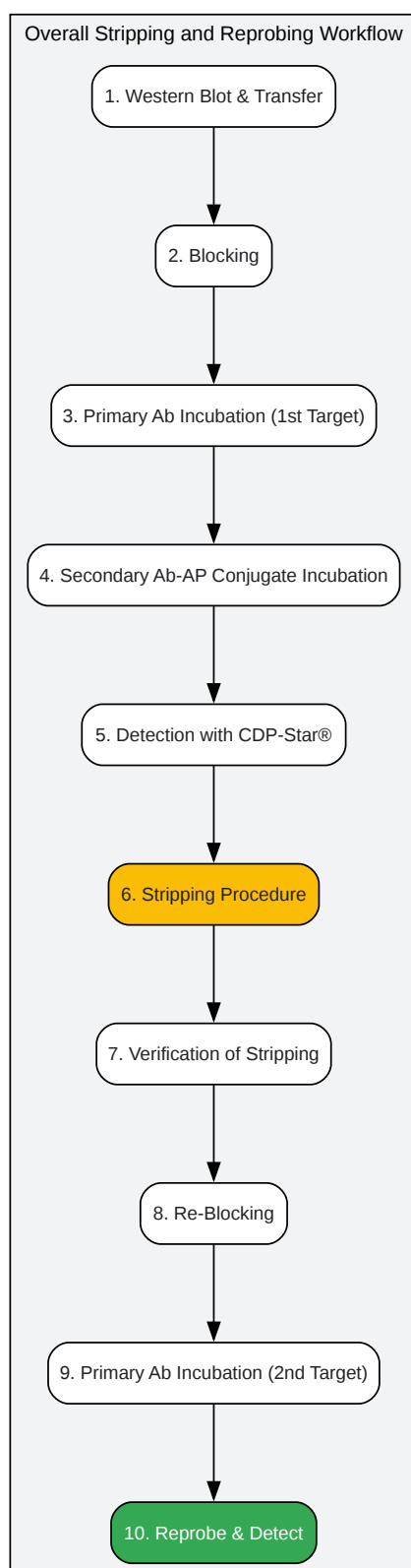
- **Membrane Choice:** Polyvinylidene difluoride (PVDF) membranes are highly recommended for any experiment involving stripping and reprobing. [2][6][7][8][9] PVDF has a higher protein

binding capacity and is more durable than nitrocellulose, which is more fragile and prone to protein loss during the stripping process.[\[6\]](#)[\[8\]](#)[\[10\]](#)

- **Detection Method:** Chemiluminescent detection, such as with **CDP-Star®**, is compatible with stripping. In contrast, colorimetric/chromogenic substrates leave a permanent precipitate on the membrane that cannot be removed and will interfere with subsequent detection.[\[1\]](#)[\[6\]](#)
- **Probing Strategy:** When planning multiple probing cycles, it is best to first probe for low-abundance proteins or use antibodies with lower affinity.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#) High-affinity antibodies may require harsher stripping conditions, which can lead to greater protein loss.[\[9\]](#)
- **No Quantitative Comparisons:** It is critical to note that the stripping process inevitably removes some amount of the target protein from the membrane.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[11\]](#) Therefore, quantitative comparisons of protein expression levels before and after stripping are not recommended.[\[1\]](#)[\[5\]](#)

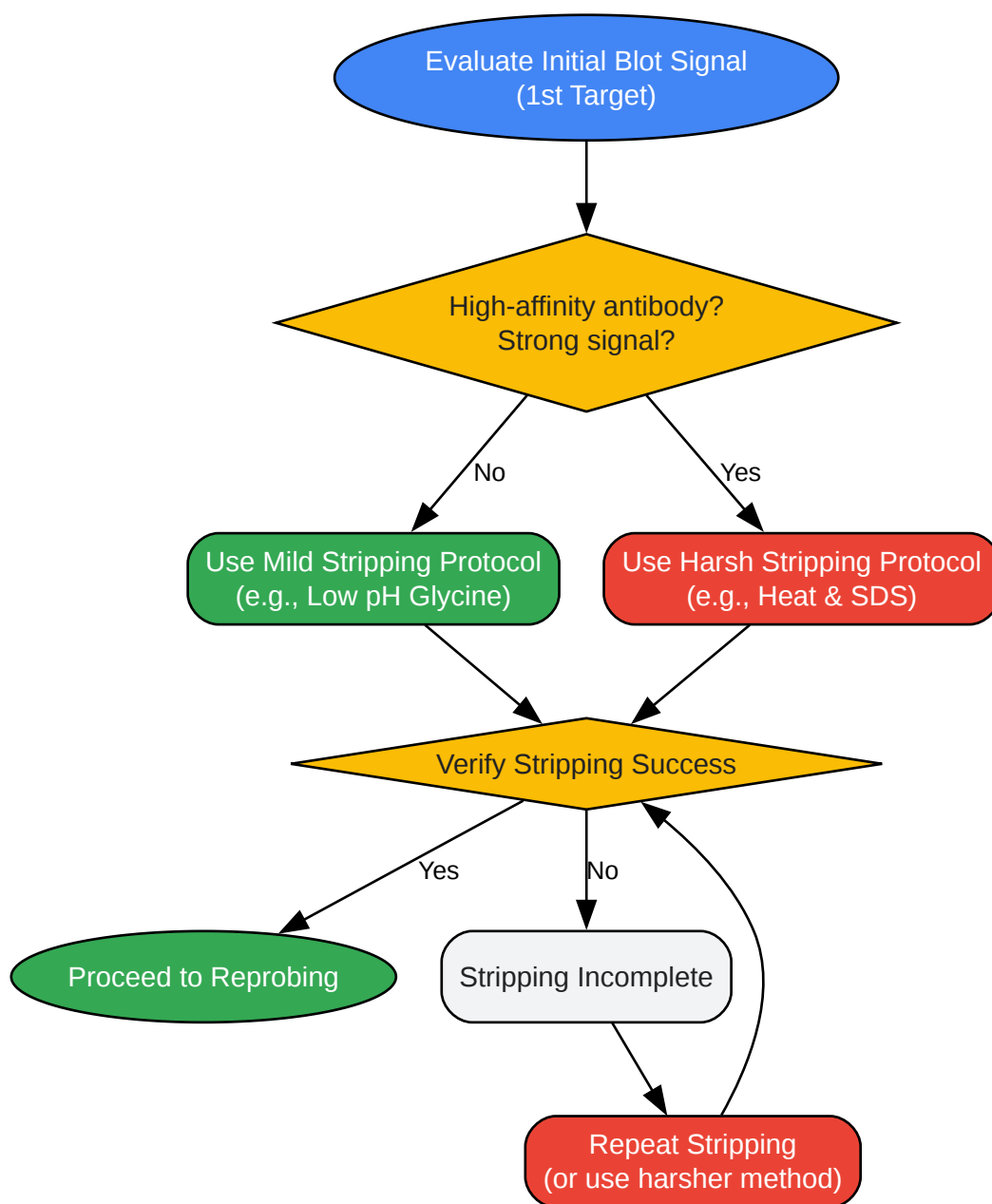
## Experimental Workflows and Decision Making

The overall process of stripping and reprobing is a sequential workflow. The choice of stripping protocol—mild or harsh—is a critical decision point that depends on the nature of the primary antibody and the strength of the initial signal.



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Caption: A high-level overview of the Western blot stripping and reprobing process.



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Caption: Decision-making process for selecting an appropriate stripping method.

## Quantitative Data on Stripping Effects

While specific data for **CDP-Star®** is limited, the following table summarizes general findings on the impact of stripping on protein retention. The efficiency of stripping and the degree of protein loss are influenced by the membrane type, the stripping method, and the number of stripping cycles.

| Parameter        | Method/Condition           | Typical Observation  | Key Considerations   | Source(s)     |
|------------------|----------------------------|--|--|---------------|
| Membrane Type    | PVDF vs. Nitrocellulose    | PVDF exhibits better protein retention after stripping compared to nitrocellulose.           | PVDF is mechanically stronger and its hydrophobic nature helps anchor proteins more securely.                    | [1][6][8][10] |
| Protein Loss     | Mild Stripping (Low pH)    | Minimal protein loss, but may be less effective for high-affinity antibodies.                | Generally the first method to try to preserve the maximum amount of protein.                                     | [9][11]       |
| Protein Loss     | Harsh Stripping (Heat/SDS) | More significant protein loss with each cycle. Can be up to 25-50% in some cases.            | More effective at removing high-affinity antibodies but increases risk of losing target protein.                 | [9][12]       |
| Stripping Cycles | Multiple Rounds (2-5x)     | Protein loss is cumulative. Signal intensity for the same protein decreases with each cycle. | A membrane can typically be stripped 2-3 times, though some report up to 10 successful cycles with optimization. | [4][11][12]   |

## Experimental Protocols

Always perform stripping procedures in a well-ventilated area, especially when using  $\beta$ -mercaptoethanol. As a rule, attempt a mild stripping protocol first. If this fails to remove the

antibody signal, proceed to a harsher method.[\[1\]](#)[\[5\]](#)

## Protocol 1: Mild Stripping (Low pH Glycine Buffer)

This method uses a low pH solution to disrupt antibody-antigen interactions without denaturing the antigen significantly.[\[10\]](#)[\[11\]](#)

Buffer Recipe (1 L):

- Glycine: 15 g (1.5% w/v)
- SDS: 1 g (0.1% w/v)
- Tween 20: 10 mL (1% v/v)
- Dissolve in 800 mL of deionized water.
- Adjust pH to 2.2 with HCl.
- Bring volume to 1 L with deionized water.

Procedure:

- After detection with **CDP-Star®**, wash the membrane briefly in wash buffer (e.g., TBST or PBST) to remove excess substrate.
- Immerse the membrane in the Mild Stripping Buffer. Ensure the buffer completely covers the membrane.
- Agitate gently at room temperature for 10-20 minutes.[\[3\]](#) For tightly bound antibodies, you may need to repeat this step with fresh buffer or increase the incubation time to 30 minutes.  
[\[5\]](#)[\[9\]](#)
- Discard the stripping buffer and wash the membrane extensively. Perform two 10-minute washes with PBS, followed by two 5-minute washes with TBST.[\[10\]](#)
- Proceed to the "Verification of Stripping" step.

## Protocol 2: Harsh Stripping (Heat and Detergent with Reducing Agent)

This method is more effective for high-affinity antibodies but will cause more protein loss. Perform this procedure in a fume hood due to the use of  $\beta$ -mercaptoethanol.

Buffer Recipe (100 mL):

- Tris-HCl (0.5 M, pH 6.8): 12.5 mL
- SDS (10% w/v): 20 mL
- $\beta$ -mercaptoethanol: 0.8 mL
- Deionized water: 67.5 mL

Procedure:

- In a fume hood, warm the Harsh Stripping Buffer to 50°C.
- After detection, wash the membrane briefly in wash buffer (e.g., TBST).
- Place the membrane in a sealed container with the pre-warmed stripping buffer.
- Incubate with gentle agitation for 30-45 minutes at 50°C.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Dispose of the stripping buffer according to your institution's safety guidelines.
- Wash the membrane extensively to remove all traces of  $\beta$ -mercaptoethanol, which can damage antibodies. Wash 5-6 times for 5 minutes each with a large volume of wash buffer (TBST).[\[3\]](#)
- Proceed to the "Verification of Stripping" step.

## Protocol 3: Verification of Stripping

It is essential to confirm that the primary and secondary antibodies have been completely removed before reprobing.[\[6\]](#)

- After the final wash step of the stripping protocol, block the membrane again for at least 1 hour at room temperature (e.g., using 5% non-fat milk or BSA in TBST).[2]
- Wash the membrane as usual (e.g., 3 x 5 minutes in TBST).
- Incubate the membrane with only the secondary antibody-AP conjugate (at the same concentration used for the initial blot) for 1 hour at room temperature.
- Wash the membrane extensively (e.g., 3 x 5 minutes in TBST).
- Apply the **CDP-Star®** substrate and image the blot.
- Expected Result: If stripping was successful, no bands should be visible.[6][10] If bands corresponding to the original signal are still present, the stripping was incomplete. Repeat the stripping procedure (you may need to increase incubation time or use a harsher method) before proceeding.[6]

## Protocol 4: Reprobing the Membrane

Once you have confirmed that the blot is successfully stripped, you can proceed with detecting the next protein of interest.

- After the verification step, the membrane should be in a blocked state. If not, block the membrane for 1 hour at room temperature.
- Incubate the membrane with the new primary antibody (for the second target protein). Follow the manufacturer's recommended dilution and incubation time (e.g., overnight at 4°C or 1-2 hours at room temperature).
- Wash the membrane extensively in wash buffer (e.g., 3 x 5 minutes in TBST).
- Incubate the membrane with the appropriate AP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 3.
- Apply the **CDP-Star®** substrate and proceed with chemiluminescent detection.

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- To cite this document: BenchChem. [Application Notes & Protocols: Stripping and Reprobing Western Blots After CDP-Star® Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575180#stripping-and-reprobing-blots-after-cdp-star]

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